"Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride" chemical structure and IUPAC name
"Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, synthetic methodologies, and biological activity, with a focus on its role as a modulator of opioid receptors.
Chemical Structure and IUPAC Name
The core structure of Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic system consisting of a fused piperidine and pyrazine ring. The "octahydro" prefix indicates that the aromatic rings are fully saturated. The numbering of the atoms in the ring system follows standard IUPAC conventions.
The chemical structure of the free base is as follows:
Caption: A generalized workflow for the synthesis of the Octahydro-1H-pyrido[1,2-a]pyrazine core.
Detailed Methodologies: Synthesis of a Substituted Derivative
While a detailed protocol for the unsubstituted parent compound is not readily available in the cited literature, the synthesis of substituted analogs provides insight into the experimental procedures. The following is a representative protocol adapted from the synthesis of µ-opioid receptor antagonists. [1][2][3] Objective: To synthesize a substituted octahydro-1H-pyrido[1,2-a]pyrazine derivative.
Materials:
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Appropriately substituted piperidine precursor
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Reagents for functional group manipulation (e.g., protecting group reagents, reducing agents)
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Pyrazine ring precursor (e.g., an amino acid derivative)
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Coupling agents (e.g., HATU, DCC)
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Solvents (e.g., DCM, DMF, THF)
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Hydrochloric acid (for salt formation)
Procedure:
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Functionalization of the Piperidine Ring: The starting substituted piperidine is functionalized to introduce a suitable handle for the subsequent coupling reaction. This may involve protection of existing functional groups and introduction of a carboxylic acid or an amine.
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Coupling with Pyrazine Precursor: The functionalized piperidine is coupled with a precursor for the pyrazine ring. For example, a piperidine with a carboxylic acid moiety can be coupled with an ethylenediamine derivative using a peptide coupling agent.
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Intramolecular Cyclization: The coupled intermediate undergoes an intramolecular cyclization to form the bicyclic octahydro-1H-pyrido[1,2-a]pyrazine ring system. This step may involve a reduction of an amide or lactam functionality.
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Deprotection: Any protecting groups used in the synthesis are removed under appropriate conditions.
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Purification: The final compound is purified using techniques such as column chromatography or recrystallization.
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Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., ether, ethanol) and treated with a solution of hydrochloric acid to precipitate the dihydrochloride salt. The salt is then collected by filtration and dried.
Biological Activity and Signaling Pathways
Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been extensively investigated for their biological activity, particularly as modulators of opioid receptors. Several compounds based on this core structure have been identified as potent and selective µ-opioid receptor antagonists. [2][3]
µ-Opioid Receptor Signaling Pathway
The µ-opioid receptor is a G-protein coupled receptor (GPCR). Antagonists of this receptor, such as certain octahydro-1H-pyrido[1,2-a]pyrazine derivatives, bind to the receptor but do not elicit a downstream signaling cascade. Instead, they block the binding of endogenous or exogenous agonists.
Caption: Simplified signaling pathway of the µ-opioid receptor, illustrating the blocking action of an antagonist.
Quantitative Data: Opioid Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) and functional activities (IC50) of representative substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives for the human µ-opioid receptor.
| Compound ID | Substitution Pattern | µ-Opioid Receptor Ki (nM) | µ-Opioid Receptor IC50 (nM) (Antagonist Activity) | Reference |
| 4 | (Analog with octahydroquinolizine core) | 0.62 | 0.54 | [2][3] |
| 36 | Substituted octahydro-1H-pyrido[1,2-a]pyrazine | 0.47 | 1.8 | [2][3] |
Note: The specific substitution patterns for these compounds are detailed in the cited literature.
Experimental Protocols: Opioid Receptor Binding Assay
The determination of the binding affinity of a compound for the µ-opioid receptor is a critical step in its pharmacological characterization. A common method is the competitive radioligand binding assay.
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: A typical experimental workflow for a competitive radioligand binding assay.
Detailed Methodology: Competitive Radioligand Binding Assay
Objective: To determine the Ki of a test compound for the µ-opioid receptor.
Materials:
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Cell membranes expressing the human µ-opioid receptor.
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Radioligand (e.g., [³H]DAMGO).
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Test compound (e.g., an octahydro-1H-pyrido[1,2-a]pyrazine derivative).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Non-specific binding control (e.g., naloxone).
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Glass fiber filters.
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Scintillation counter.
Procedure:
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Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration, and the test compound at varying concentrations.
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Incubation: Add the membrane homogenate to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis:
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Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like naloxone) from the total binding.
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Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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This technical guide provides a foundational understanding of Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride for researchers and professionals in drug development. Further investigation into the synthesis and pharmacological properties of specific stereoisomers and derivatives is warranted to fully explore the therapeutic potential of this chemical scaffold.
